molecular formula C16H20N4O B2833377 (4-aminopiperidin-1-yl)[3-(4-methylphenyl)-1H-pyrazol-4-yl]methanone CAS No. 1325305-71-2

(4-aminopiperidin-1-yl)[3-(4-methylphenyl)-1H-pyrazol-4-yl]methanone

Cat. No. B2833377
CAS RN: 1325305-71-2
M. Wt: 284.363
InChI Key: YWZJWEMHFUXNAW-UHFFFAOYSA-N
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Description

(4-aminopiperidin-1-yl)[3-(4-methylphenyl)-1H-pyrazol-4-yl]methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.

Scientific Research Applications

(4-aminopiperidin-1-yl)[3-(4-methylphenyl)-1H-pyrazol-4-yl]methanone has been extensively studied for its potential applications in various fields. In medicine, this compound has shown promising results in the treatment of several diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, it has been used as a pesticide and herbicide due to its ability to inhibit the growth of certain plant species. In material science, it has been used as a building block for the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of (4-aminopiperidin-1-yl)[3-(4-methylphenyl)-1H-pyrazol-4-yl]methanone is not fully understood. However, several studies have suggested that it works by inhibiting certain enzymes and proteins that are involved in the progression of diseases. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is beneficial in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4-aminopiperidin-1-yl)[3-(4-methylphenyl)-1H-pyrazol-4-yl]methanone vary depending on the application. In medicine, it has been shown to have neuroprotective, anti-inflammatory, and anti-cancer properties. In agriculture, it has been shown to inhibit the growth of certain plant species by interfering with their metabolic pathways. In material science, it has been used as a building block for the synthesis of materials with unique properties, such as fluorescence and magnetic properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of (4-aminopiperidin-1-yl)[3-(4-methylphenyl)-1H-pyrazol-4-yl]methanone is its versatility. It can be used in a wide range of applications, from medicine to material science. It is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of this compound is its toxicity. It has been shown to be toxic to certain cell types, which limits its use in certain applications.

Future Directions

There are several future directions for the research on (4-aminopiperidin-1-yl)[3-(4-methylphenyl)-1H-pyrazol-4-yl]methanone. One of the main areas of focus is the development of more efficient and selective synthesis methods. Another area of focus is the identification of new applications for this compound, particularly in the field of medicine. Additionally, there is a need for more research on the toxicity and safety of this compound, particularly in the context of its use in medicine and agriculture. Finally, there is a need for more research on the mechanism of action of this compound, which could lead to the development of more effective treatments for diseases.

Synthesis Methods

The synthesis of (4-aminopiperidin-1-yl)[3-(4-methylphenyl)-1H-pyrazol-4-yl]methanone involves a multi-step process that requires several reagents and conditions. The first step involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate in the presence of a base to form 3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde. This intermediate is then reacted with piperidine and a reducing agent to form (4-aminopiperidin-1-yl)[3-(4-methylphenyl)-1H-pyrazol-4-yl]methanone. This synthesis method has been optimized and modified by several researchers to improve the yield and purity of the final product.

properties

IUPAC Name

(4-aminopiperidin-1-yl)-[5-(4-methylphenyl)-1H-pyrazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-11-2-4-12(5-3-11)15-14(10-18-19-15)16(21)20-8-6-13(17)7-9-20/h2-5,10,13H,6-9,17H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZJWEMHFUXNAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=NN2)C(=O)N3CCC(CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Aminopiperidin-1-yl)(3-(p-tolyl)-1H-pyrazol-4-yl)methanone

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